Lipophilicity Comparison: 2-Cyclohexyl-4-ethyl vs. 2-Cyclohexyl-4-methyl and 2-(4,4-Dimethylcyclohexyl)-4-ethyl Analogs
The target compound exhibits a calculated LogP of 2.98 . This places its lipophilicity between the 4-methyl analog (XLogP3 = 2.8) [1] and the 4,4-dimethylcyclohexyl analog (XLogP3 = 3.9) [2]. The ~0.2 log unit increase over the methyl analog reflects the additional methylene group in the ethyl substituent, while the ~0.9 log unit lower value versus the 4,4-dimethylcyclohexyl analog indicates that geminal methyl substitution on the cyclohexyl ring drives lipophilicity substantially beyond what is achieved by 4-ethyl substitution. The target compound thus occupies a distinct lipophilicity window not accessible to either comparator.
| Evidence Dimension | Calculated LogP / XLogP3 |
|---|---|
| Target Compound Data | LogP = 2.98 |
| Comparator Or Baseline | 2-Cyclohexyl-4-methyl analog: XLogP3 = 2.8; 2-(4,4-Dimethylcyclohexyl)-4-ethyl analog: XLogP3 = 3.9 |
| Quantified Difference | +0.18 vs. 4-methyl analog; −0.92 vs. 4,4-dimethylcyclohexyl analog |
| Conditions | Predicted/calculated partition coefficients from supplier technical datasheets (Leyan, Kuujia) |
Why This Matters
LogP differences of this magnitude directly affect membrane permeability and non-specific protein binding, making the target compound the preferred choice when intermediate lipophilicity is required for balanced ADME properties in lead optimization.
- [1] Kuujia. 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid: XLogP3 2.8. View Source
- [2] Kuujia. 2-(4,4-Dimethylcyclohexyl)-4-ethyl-1,3-oxazole-5-carboxylic acid: XLogP3 3.9. View Source
